A Comprehensive Technical Guide to the Solubility Profile of 5,5-dimethyl-3-oxohexanenitrile in Organic Solvents
A Comprehensive Technical Guide to the Solubility Profile of 5,5-dimethyl-3-oxohexanenitrile in Organic Solvents
Introduction
In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. 5,5-dimethyl-3-oxohexanenitrile (CAS No. 96798-17-3) is a niche organic molecule whose utility in synthetic chemistry and as a potential building block for more complex structures necessitates a clear profile of its behavior in various solvent systems.[1][2] The solubility of a compound governs its reaction kinetics, purification strategies, and, in the context of drug discovery, its formulation and bioavailability.[3] Low solubility can lead to unpredictable results during in vitro testing and present significant challenges during later-stage development.[3]
This technical guide serves as an in-depth resource for researchers, chemists, and formulation scientists. In the absence of extensive published quantitative data for this specific molecule, this document provides a robust framework for predicting, experimentally determining, and interpreting the solubility of 5,5-dimethyl-3-oxohexanenitrile. We will delve into its molecular structure to forecast its behavior, present a gold-standard experimental protocol for quantitative measurement, and discuss the underlying chemical principles that govern its solubility.
Physicochemical Characterization and Theoretical Solubility Profile
The solubility of a substance is intrinsically linked to its molecular structure.[4][5] By examining the functional groups and overall architecture of 5,5-dimethyl-3-oxohexanenitrile, we can make strong predictions about its interactions with different classes of organic solvents.
Core Compound Properties:
| Property | Value | Source |
| IUPAC Name | 5,5-dimethyl-3-oxohexanenitrile | N/A |
| CAS Number | 96798-17-3 | [1][2] |
| Molecular Formula | C₈H₁₃NO | [2] |
| Molecular Weight | 139.2 g/mol | [2] |
Structural Analysis:
The molecule possesses two key polar functional groups: a ketone (C=O) and a nitrile (C≡N) . These groups create significant dipole moments, making the molecule polar. The oxygen and nitrogen atoms in these groups are electronegative and can act as hydrogen bond acceptors.[4] Conversely, the molecule also features a non-polar hydrocarbon backbone, including a bulky tert-butyl group . This non-polar region will favor interactions with non-polar solvents through van der Waals forces.[6]
The overall solubility will be a balance between the contributions of its polar and non-polar sections. This duality is the key to understanding its behavior.
Caption: Key molecular features of 5,5-dimethyl-3-oxohexanenitrile influencing solubility.
Predicted Solubility Profile:
The fundamental principle governing solubility is that "like dissolves like."[7][8] This means that substances with similar polarities and intermolecular forces tend to be miscible.[9]
-
High Solubility Predicted In:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents have strong dipole moments but do not donate hydrogen bonds. They will interact favorably with the polar ketone and nitrile groups of the solute, leading to strong dipole-dipole interactions and likely high solubility.
-
-
Moderate to Good Solubility Predicted In:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both accept and donate hydrogen bonds. While 5,5-dimethyl-3-oxohexanenitrile can accept hydrogen bonds, it cannot donate them. This, combined with its non-polar region, suggests good but potentially not unlimited solubility. Solubility is expected to decrease as the alkyl chain of the alcohol solvent gets longer.[6][10]
-
-
Low to Poor Solubility Predicted In:
-
Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The energy required to break the strong dipole-dipole interactions between the solute molecules would not be compensated by the weak van der Waals forces formed with the non-polar solvent. This mismatch in polarity will likely result in poor solubility.[4]
-
Experimental Determination of Thermodynamic Solubility
To obtain definitive quantitative data, an experimental approach is necessary. The Shake-Flask Method is widely regarded as the "gold standard" for determining equilibrium or thermodynamic solubility due to its reliability and accuracy.[11][12][13]
Protocol: Shake-Flask Method
This protocol provides a self-validating system for accurately measuring the solubility of 5,5-dimethyl-3-oxohexanenitrile.
1. Materials and Equipment:
-
High-purity (>95%) 5,5-dimethyl-3-oxohexanenitrile.[2]
-
High-purity, anhydrous organic solvents (e.g., HPLC grade).
-
Analytical balance (4-decimal place).
-
Glass vials with PTFE-lined screw caps.
-
Thermostatically controlled orbital shaker or heating bath.[12]
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes for dilutions.
-
Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system).[14]
2. Experimental Workflow:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
3. Detailed Procedure:
-
Preparation: Accurately weigh an amount of 5,5-dimethyl-3-oxohexanenitrile into a glass vial that is clearly in excess of what is expected to dissolve (a preliminary rough test can help estimate this).[15] Add a precise, known volume of the chosen organic solvent.
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (24 to 48 hours is typical) to ensure that the solution has reached equilibrium.[3][12] The concentration of the dissolved solid should not change between later time points.[12]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let undissolved solids settle. For a robust separation, centrifuge the vials. Carefully draw the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification: Prepare a standard calibration curve for 5,5-dimethyl-3-oxohexanenitrile on your analytical instrument (HPLC is preferred for its specificity and sensitivity).[14] Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample to determine its concentration.
-
Calculation: Calculate the solubility (S) in the original saturated solution using the following formula:
-
S (mg/mL) = Cmeasured (mg/mL) × Dilution Factor
-
Where the Dilution Factor = (Final Volume of Diluted Sample) / (Initial Volume of Supernatant).
-
4. Quality Control & Trustworthiness:
-
Triplicates: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the standard deviation.
-
Purity: Ensure the purity of both the solute and the solvent, as impurities can significantly alter solubility.
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.
Theoretical Framework and Data Interpretation
The experimentally determined solubility values can be understood through the lens of intermolecular forces.[16] Dissolution is a process where the interactions between solute-solute molecules and solvent-solvent molecules are broken and replaced by new solute-solvent interactions.[10] A substance dissolves well if the resulting solute-solvent interactions are strong enough to overcome the initial forces.[6]
Caption: Intermolecular forces governing the dissolution process.
When you obtain your experimental data, tabulate it and compare it against the initial theoretical predictions. For instance, if the solubility in acetone is significantly higher than in hexane, it validates the prediction that dipole-dipole interactions are the dominant favorable force for this solute. If solubility in ethanol is higher than in octanol, it demonstrates the effect of the solvent's non-polar chain length.
Conclusion
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